1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene
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Overview
Description
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, and nitrovinyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and interaction with other molecules, leading to various chemical transformations. The nitrovinyl group, in particular, plays a crucial role in its reactivity and potential biological activity .
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-nitrobenzene: Similar in structure but with a different substitution pattern.
1-Chloro-2-fluoro-3-nitrobenzene: Lacks the vinyl group, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is unique due to the presence of the nitrovinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
1818292-87-3 |
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Molecular Formula |
C8H5ClFNO2 |
Molecular Weight |
201.58 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5ClFNO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+ |
InChI Key |
BSMXUUQWSKXVJY-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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